molecular formula C22H15FN4OS B2987110 3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888423-57-2

3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2987110
CAS No.: 888423-57-2
M. Wt: 402.45
InChI Key: DSCPIHMNFFFJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fluorinated phenyl group at the 3-position and a pyridin-2-ylmethyl-substituted thioether moiety. Its core structure shares similarities with Toll-like receptor 4 (TLR4) ligands and other bioactive molecules, as evidenced by studies on related pyrimidoindoles .

Properties

IUPAC Name

3-(2-fluorophenyl)-2-(pyridin-2-ylmethylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4OS/c23-16-9-2-4-11-18(16)27-21(28)20-19(15-8-1-3-10-17(15)25-20)26-22(27)29-13-14-7-5-6-12-24-14/h1-12,25H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCPIHMNFFFJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=CC=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula of the compound is C16H12FN3SC_{16}H_{12}FN_3S with a molecular weight of 297.4 g/mol. Its structural features include a pyrimidine core fused with an indole moiety, which is often associated with various biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Several studies have indicated that derivatives of pyrimidine and indole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells.
    • A study reported that related pyrimidine derivatives demonstrated IC50 values ranging from 0.04 to 11.4 µM against K-562 and other cancer cell lines, suggesting potent anticancer activity .
  • Mechanism of Action
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with tumor growth and proliferation. For example, some compounds have been shown to inhibit Aurora-A kinase and CDK2, both critical regulators of the cell cycle .
  • Cytotoxicity
    • Cytotoxicity assays reveal that the compound exhibits varying degrees of cytotoxic effects on different cancer cell lines. For instance, in vitro studies have shown that certain derivatives possess IC50 values as low as 0.08 µM against specific lung cancer cell lines .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1: Antitumor Efficacy
    A study by Insuasty et al. synthesized various derivatives and screened them for antitumor activity. The most potent compounds demonstrated significant growth inhibition in multiple cancer cell lines, with some achieving IC50 values below 1 µM .
  • Case Study 2: Mechanistic Insights
    In a mechanistic study, Zhang et al. explored the effects of similar compounds on human umbilical vein endothelial cells (HUVECs), finding that they inhibited VEGF-induced proliferation with IC50 values as low as 0.30 nM . This suggests potential applications in targeting tumor angiogenesis.

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntitumorMCF-70.71
AntitumorA5490.08
CytotoxicityHCT116<1
Inhibition of Aurora-AN/A0.067

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrimidoindole scaffold is critical for modulating biological activity. Key analogs include:

Compound 3-Position Substituent Key Features
Target Compound 2-Fluorophenyl Fluorine enhances electronic effects; may improve target binding
3-Phenyl analog (e.g., 27–34) Phenyl Lacks fluorine; reduced metabolic stability and binding potency
7-Bromo-3-phenyl analog Phenyl + 7-Bromo Bromine increases steric bulk; may hinder receptor access
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl Methoxy group improves solubility but may reduce receptor affinity

Impact of Fluorine: The 2-fluorophenyl group in the target compound likely offers a balance between lipophilicity and polarity, enhancing membrane permeability compared to non-fluorinated phenyl analogs .

Thioether Side Chain Modifications

The thioether moiety at the 2-position is highly variable, influencing solubility and target interactions:

Compound Thioether Substituent Key Features
Target Compound Pyridin-2-ylmethyl Heteroaromatic group enhances hydrogen bonding and solubility
N-Isopentyl analog (27) N-Isopentyl Aliphatic chain increases lipophilicity; may reduce aqueous solubility
Piperidin-1-yl analog (11) 2-(Piperidin-1-yl)ethyl Tertiary amine improves basicity; may enhance cellular uptake
Phenacyl analog (12) 2-Oxo-2-phenylethyl Aromatic ketone introduces rigidity; may limit conformational flexibility

Physicochemical and Pharmacokinetic Properties

A comparative analysis of calculated properties reveals trends in drug-likeness:

Compound Molecular Weight XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound ~434.5 ~4.1 5 5
3-Phenyl analog (27) ~437.6 ~4.8 4 6
3-(4-Methoxyphenyl) analog (11) ~462.6 ~4.5 5 5

Key Observations :

  • The target compound’s XLogP3 (~4.1) suggests moderate lipophilicity, ideal for oral bioavailability.
  • Pyridinylmethyl and fluorine reduce XLogP3 compared to purely aromatic analogs (e.g., 3-phenyl: XLogP3 ~4.8) .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrimido[5,4-b]indole core of this compound?

The pyrimido[5,4-b]indole scaffold can be synthesized via cyclocondensation reactions. For example, derivatives with similar cores were prepared by reacting N-amino groups of 5H-pyrimido[5,4-b]indol-2,4-dione with aromatic aldehydes under acidic conditions, followed by purification via reverse-phase chromatography (C18, water:methanol gradient) . Key steps include activation with HATU (for amide bond formation) and optimization of reaction time (6–24 hours) to maximize yields .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., fluorophenyl and pyridinylmethylthio groups).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. experimental values within ±2 ppm error) .
  • Reverse-phase HPLC : For purity assessment (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do substitutions at the N3 and C2 positions influence biological activity in pyrimido[5,4-b]indole derivatives?

Substituents at N3 (e.g., fluorophenyl) and C2 (e.g., pyridinylmethylthio) are critical for target engagement. For example:

  • N3-aryl groups : Enhance lipophilicity, improving membrane permeability .
  • C2-thioethers : Modulate electronic properties, potentially affecting binding to cysteine-rich targets like kinases or Toll-like receptors (TLRs) .
    Comparative SAR studies on analogs (e.g., phenyl vs. fluorophenyl at N3) showed improved anti-inflammatory activity with electron-withdrawing groups (e.g., fluorine) .

Q. How can researchers resolve contradictions in bioactivity data between structurally similar analogs?

Discrepancies may arise from differences in:

  • Substitution patterns : Even minor changes (e.g., 2-fluorophenyl vs. 4-fluorophenyl) alter steric and electronic profiles.
  • Assay conditions : Standardize protocols (e.g., cell lines, TLR4 reporter assays for immunomodulatory studies) .
  • Pharmacokinetic properties : Use ADMET profiling to rule out bioavailability issues .

Q. What strategies are recommended for identifying the molecular target of this compound?

  • In silico docking : Screen against targets like TLR4-MD2 complex, given structural similarities to known ligands .
  • Kinase profiling panels : Test inhibition across a broad kinase spectrum (e.g., 200+ kinases) due to the compound’s ATP-mimetic core.
  • CRISPR-Cas9 knockout models : Validate candidate targets in cellular assays .

Q. How can the metabolic stability of this compound be optimized for in vivo studies?

  • Microsomal stability assays : Identify metabolic hotspots (e.g., pyridine or indole oxidation).
  • Deuteration or fluorination : Stabilize vulnerable positions (e.g., C-H bonds adjacent to sulfur) .
  • Prodrug strategies : Mask polar groups (e.g., pyridine nitrogen) to enhance oral bioavailability .

Methodological Challenges

Q. What analytical challenges arise in characterizing the thioether linkage in this compound?

The C2-thioether group may oxidize during storage or analysis. Mitigation strategies include:

  • Oxygen-free conditions : Use argon-purged solvents during synthesis and NMR analysis.
  • LC-MS with ESI− mode : Detect oxidation products (e.g., sulfoxide/sulfone derivatives) .

Q. How should researchers design dose-response studies to assess toxicity?

  • Acute toxicity : Follow OECD Guideline 423, starting with 5–300 mg/kg in rodent models.
  • Subchronic studies : Monitor hepatic/renal biomarkers (ALT, creatinine) over 28 days .
  • GHS classification : Prioritize compounds with LD50 > 500 mg/kg (Category 5) to minimize risks .

Data Interpretation and Reproducibility

Q. How can inconsistent cytotoxicity data across cell lines be addressed?

  • Control for off-target effects : Include isogenic cell lines (e.g., TLR4+/+ vs. TLR4−/−) .
  • Normalize to proliferation rates : Use metrics like IC50 normalized to doubling time.
  • Validate in 3D cultures : Reduce false positives from monolayer assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.